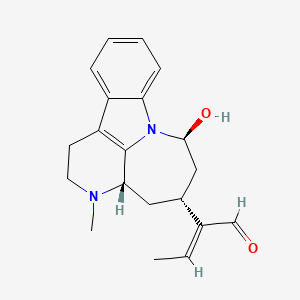
Akagerine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akagerine is a biochemical that is derived from the root bark of South American Strychnos.
Applications De Recherche Scientifique
Antimicrobial Activity
Akagerine has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antifungal Activity: Studies have shown that extracts containing this compound can inhibit fungal pathogens such as Fusarium species, with minimum inhibitory concentration (MIC) values ranging from 3.8 mg/ml to >7.5 mg/ml .
- Antibacterial Activity: this compound's potential against Staphylococcus aureus has been highlighted, suggesting its utility in treating infections caused by resistant strains .
Antimalarial Properties
This compound has been studied for its antimalarial effects. It is part of traditional remedies used in regions where malaria is endemic.
- In vitro Studies: The compound has shown promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition of the parasite's growth .
Antitrypanosomal Activity
Molecular docking studies suggest that this compound may interact effectively with targets associated with Trypanosoma species, indicating potential for treating diseases like sleeping sickness .
Convulsant and Neuropharmacological Effects
Research has indicated that this compound possesses convulsant properties. In studies comparing its effects to standard drugs like strychnine, this compound exhibited notable activity with half maximal curative dose (CD50) values ranging from 45.3 mg/kg to 84.0 mg/kg . This suggests potential applications in neurological research and pharmacotherapy.
Toxicological Evaluations
While this compound shows promise in various applications, its safety profile requires thorough investigation. Studies on its toxicity have indicated a need for further research to establish safe dosage ranges and potential side effects .
Case Studies
Propriétés
Numéro CAS |
56519-07-4 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(E)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal |
InChI |
InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3-/t14-,18+,19+/m1/s1 |
Clé InChI |
LGSDYQBPJKYJCT-YTLNUPAMSA-N |
SMILES |
CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |
SMILES isomérique |
C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C)C4=CC=CC=C4N3[C@H](C1)O |
SMILES canonique |
CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Akagerine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















